molecular formula C30H20N6O4 B404485 N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B404485
M. Wt: 528.5g/mol
InChI Key: CENIXTXHUDGZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the use of aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] stands out due to its unique combination of photophysical properties and biological activity. Its ability to act as both a fluorescent probe and a bioactive molecule makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C30H20N6O4

Molecular Weight

528.5g/mol

IUPAC Name

N-(3-nitro-5-pyridin-3-yloxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C30H20N6O4/c37-30(32-22-14-23(36(38)39)16-25(15-22)40-24-12-7-13-31-19-24)27-18-29-33-26(20-8-3-1-4-9-20)17-28(35(29)34-27)21-10-5-2-6-11-21/h1-19H,(H,32,37)

InChI Key

CENIXTXHUDGZPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

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